molecular formula C14H13N3S B11948220 Benzophenone thiosemicarbazone CAS No. 7341-60-8

Benzophenone thiosemicarbazone

Cat. No.: B11948220
CAS No.: 7341-60-8
M. Wt: 255.34 g/mol
InChI Key: VIDYVRMUWBNYCT-UHFFFAOYSA-N
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Description

Benzophenone thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Benzophenone thiosemicarbazide, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzophenone thiosemicarbazide can be synthesized through the condensation reaction between benzophenone and thiosemicarbazide. The reaction typically involves the use of ethanol as a solvent and is carried out under reflux conditions. The general reaction scheme is as follows: [ \text{Benzophenone} + \text{Thiosemicarbazide} \rightarrow \text{Benzophenone Thiosemicarbazide} ]

Industrial Production Methods: In an industrial setting, the synthesis of benzophenone thiosemicarbazide can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzophenone thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiosemicarbazone.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones .

Scientific Research Applications

Benzophenone thiosemicarbazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzophenone thiosemicarbazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Benzophenone thiosemicarbazide can be compared with other similar compounds, such as:

    Benzophenone Semicarbazone: Similar in structure but lacks the sulfur atom, resulting in different biological activities.

    Thiosemicarbazide Derivatives: These compounds share the thiosemicarbazide moiety but differ in their substituents, leading to variations in their pharmacological properties.

Uniqueness: Benzophenone thiosemicarbazide is unique due to its dual functionality as both a benzophenone and a thiosemicarbazide, which imparts a wide range of biological activities and chemical reactivity .

Biological Activity

Benzophenone thiosemicarbazones (BPTSCs) are a class of compounds that have garnered significant attention due to their diverse biological activities, particularly in cancer treatment and as inhibitors of various enzymes. This article provides a detailed overview of the biological activity of BPTSCs, including their mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Chemical Structure and Synthesis

Benzophenone thiosemicarbazones are synthesized through the condensation reaction of benzophenone derivatives with thiosemicarbazide. This reaction typically occurs in the presence of an acid catalyst, yielding a variety of functionalized thiosemicarbazone analogs. The structural diversity allows for the exploration of different substituents that can significantly influence biological activity.

1. Inhibition of Cysteine Proteases

BPTSCs have been identified as potent inhibitors of cysteine proteases, particularly cathepsin L and cathepsin B. These enzymes play crucial roles in cancer metastasis by facilitating tumor cell invasion and migration. For instance, a study reported that several benzophenone thiosemicarbazone analogs exhibited selective inhibition of cathepsin L with IC50 values less than 85 nM while showing minimal inhibition towards cathepsin B (IC50 > 10,000 nM) . This selectivity is critical for developing anti-metastatic therapies.

2. Induction of Apoptosis

BPTSCs have also been shown to induce apoptosis selectively in cancer cells. The compound 4,4’-dimethoxythis compound (T44Bf) was found to cause G2/M cell cycle arrest and subsequent apoptosis in leukemia cell lines by activating mitochondrial signaling pathways . This mechanism involves alterations in mitochondrial membrane potential and modulation of apoptotic proteins such as Bcl-2 and Bad.

Biological Activity Data

The following table summarizes key findings related to the biological activities of various benzophenone thiosemicarbazones:

Compound NameBiological ActivityIC50 ValueTarget Enzyme/Cell Line
3-Bromophenyl-2′-fluorophenyl thiosemicarbazoneInhibitor of cathepsin L< 85 nMCathepsin L
T44BfInduces apoptosis-Human leukemia cell lines
Benzoylthis compound (analogue 8)Inhibits invasion5 μMPC-3ML prostate cancer cells
Compound 3mAntiproliferative effect9.08 μg/mLC6 glioma and MCF7 breast cancer

Case Study 1: Anti-Metastatic Properties

A study demonstrated that BPTSC analogues effectively inhibited the invasive potential of prostate cancer cells by up to 92% at low concentrations (5 μM). These compounds were well-tolerated in vivo, showing promise as anti-metastatic agents with low cytotoxicity towards normal cells .

Case Study 2: Cytotoxicity Evaluation

In vitro studies on various thiosemicarbazone derivatives revealed that several compounds exhibited superior cytotoxic effects compared to standard chemotherapy agents like Imatinib. For instance, compounds with IC50 values ranging from 7.02 to 9.08 μg/mL showed significant activity against both C6 glioma and MCF7 breast cancer cell lines .

Properties

CAS No.

7341-60-8

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

(benzhydrylideneamino)thiourea

InChI

InChI=1S/C14H13N3S/c15-14(18)17-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,15,17,18)

InChI Key

VIDYVRMUWBNYCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=C2

solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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